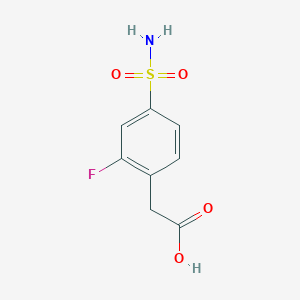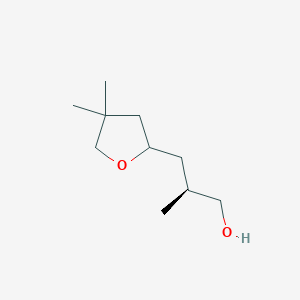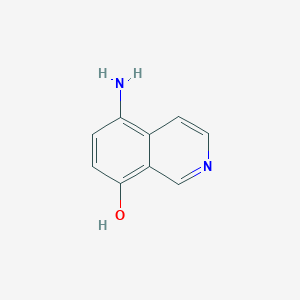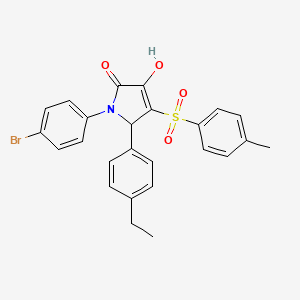![molecular formula C22H14O3 B2858329 2-[(3-苯氧基苯基)亚甲基]茚满-1,3-二酮 CAS No. 400833-57-0](/img/structure/B2858329.png)
2-[(3-苯氧基苯基)亚甲基]茚满-1,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It’s a β-diketone with indane as its structural nucleus .
Synthesis Analysis
Indane-1,3-dione has been extensively studied as a synthetic intermediate for the design of many different biologically active molecules . A potentially tautomeric azomethine imide, similar to your compound of interest, has been synthesized by condensation of 5-phenylpyrazolidin-3-one with 2-(hydroxymethylidene)-1H-indene-1,3(2H)-dione .Molecular Structure Analysis
The molecular structure of indane-1,3-dione is C6H4(CO)2CH2 . It’s a colorless or white solid, but old samples can appear yellowish or even green .Chemical Reactions Analysis
The carbon at the C-2 position of indane-1,3-dione is alpha to both carbonyls, and thus can act as a nucleophile. It undergoes self-aldol condensation quite easily .科学研究应用
Medicinal Chemistry: Alzheimer’s and AIDS Treatment
Indane-1,3-dione derivatives are prominent in medicinal chemistry due to their presence in biologically active compounds. Notably, Donepezil, a treatment for Alzheimer’s disease, and Indinavir, used for AIDS therapy, are related to this structure . The structural similarity suggests that 2-[(3-Phenoxyphenyl)methylidene]indene-1,3-dione could be explored for similar pharmacological applications.
Organic Electronics: Dye Design for Solar Cells
As an electron acceptor, indane-1,3-dione derivatives are integral in designing dyes for solar cells. Their ability to participate in electron transfer makes them suitable for creating efficient photovoltaic systems .
Photopolymerization: Photoinitiators
The compound’s structure is conducive to photopolymerization processes, where it can act as a photoinitiator. This application is crucial in developing light-curable materials, such as coatings and adhesives .
Optical Sensing: Biosensing Applications
Indane-1,3-dione derivatives have been utilized in biosensing due to their optical properties. They can be engineered to detect biological molecules, which is vital for diagnostic and analytical purposes .
Bioimaging: Contrast Agents
The unique optical characteristics of these compounds also make them suitable as contrast agents in bioimaging. They can help in visualizing biological processes and structures .
Non-Linear Optical (NLO) Applications: Chromophores
The compound’s ability to act as a chromophore makes it valuable in NLO applications. This includes the development of materials for optical data storage and processing .
Antiproliferative Activity: Anti-Cancer Research
2-Arylidene-indan-1,3-dione derivatives exhibit antiproliferative activity, making them potential candidates for anti-cancer drugs. They have shown promise against certain cancer cell lines, suggesting a scope for further development in oncology .
Natural Product Synthesis: Biomimetic Compounds
The structure of indane-1,3-dione is found in various natural products. This makes its derivatives, including 2-[(3-Phenoxyphenyl)methylidene]indene-1,3-dione , interesting for the synthesis of biomimetic compounds, which can mimic natural biological activities .
未来方向
Indane-1,3-dione and its derivatives have found applications in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications . The future directions for your compound of interest could potentially lie in these areas.
属性
IUPAC Name |
2-[(3-phenoxyphenyl)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O3/c23-21-18-11-4-5-12-19(18)22(24)20(21)14-15-7-6-10-17(13-15)25-16-8-2-1-3-9-16/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVWFOXMCIXCAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Phenoxyphenyl)methylidene]indene-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Cyclobutyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2858247.png)

![N-(3,4-dimethoxyphenethyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2858250.png)
![2-[(4-Fluorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2858252.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2858254.png)



![2-Cyclopropyl-5-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2858261.png)
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2858263.png)
![2-[4]Pyridyloxy-phenol](/img/structure/B2858264.png)
![N-(4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2858265.png)
![N-(2,6-dimethylphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2858266.png)